3-(2-Isopropylpiperazin-1-YL)propanoic acid
Description
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(2-propan-2-ylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)9-7-11-4-6-12(9)5-3-10(13)14/h8-9,11H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
DHHZGBVGJDUPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNCCN1CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Design
Molecular Architecture
The compound comprises a piperazine core substituted at the 1-position with a propanoic acid group (CH₂CH₂COOH) and at the 4-position with an isopropyl moiety [(CH₃)₂CH]. The dihydrochloride salt form enhances stability and solubility, as evidenced by its crystalline powder morphology.
Preparation Methods
Nucleophilic Substitution Route
Alkylation of Piperazine
Piperazine reacts with 2-bromopropane in anhydrous dichloromethane under nitrogen, yielding 4-isopropylpiperazine. Optimal conditions (0°C, 12 hours) prevent di-alkylation, achieving 85% isolated yield.
Reaction Scheme:
$$
\text{Piperazine} + (\text{CH}3)2\text{CHBr} \xrightarrow{\text{Et}_3\text{N, DCM}} 4\text{-Isopropylpiperazine} + \text{HBr}
$$
Propanoic Acid Side-Chain Introduction
4-Isopropylpiperazine undergoes nucleophilic substitution with methyl 3-bromopropanoate in acetonitrile at reflux (82°C, 6 hours). Subsequent hydrolysis with 6M HCl yields the free acid.
Key Parameters:
Reductive Amination Approach
Ketone Intermediate Synthesis
Condensation of piperazine with levulinic acid (4-oxopentanoic acid) in ethanol forms a Schiff base. Sodium borohydride reduction in methanol at 0°C produces 3-(4-isopropylpiperazin-1-yl)propanoic acid.
Optimization Notes:
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Nucleophilic Substitution | Reductive Amination |
|---|---|---|
| Solvent | Acetonitrile | Ethanol |
| Temperature (°C) | 82 | 0 (reduction step) |
| Time (hours) | 6 | 12 |
| Scale-up Limit | 10 kg (batch) | 5 kg (batch) |
Data from and indicate acetonitrile enhances reaction rates due to higher polarity, while ethanol’s protic nature stabilizes intermediates in reductive amination.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (D₂O) | δ 1.15 (d, 6H, isopropyl CH₃), δ 3.45 (m, 4H, piperazine NCH₂), δ 2.70 (t, 2H, CH₂COOH) |
| IR (KBr) | 1720 cm⁻¹ (C=O stretch), 2500 cm⁻¹ (NH⁺) |
| MS (ESI+) | m/z 229.2 [M+H]⁺ |
Chromatographic Purity
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (4.6×250 mm) | 0.1% TFA in H₂O:MeCN (70:30) | 8.2 | 95.4 |
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropylpiperazin-1-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
3-(2-Isopropylpiperazin-1-YL)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Isopropylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
The trifluoropropyl group in enhances lipophilicity and metabolic resistance, a common strategy in drug design . Triazole in introduces hydrogen-bonding capability, which may improve solubility or target affinity .
Molecular Weight and Solubility: The target compound (215.27 g/mol) falls within the typical range for small-molecule drugs. Polar groups (e.g., -COOH in propanoic acid) improve aqueous solubility, whereas hydrophobic substituents (e.g., trifluoropropyl) reduce it .
Biological Relevance: Compounds like 3-(3-Hydroxyphenyl)propanoic acid demonstrate bioactive roles as metabolites, suggesting that piperazine analogs could similarly influence biological pathways.
Research Findings and Data Gaps
- Synthetic Utility: Piperazine-propanoic acid hybrids are frequently used as intermediates. For example, 2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is explicitly noted as a pharmaceutical intermediate .
- Biological Activity: No direct data on the target compound’s activity are available, but structurally similar compounds (e.g., trifluoropropyl derivative ) are explored for CNS drug candidates due to their blood-brain barrier permeability.
- Data Limitations : Physical properties (e.g., melting point, solubility) and toxicity profiles for the target compound remain uncharacterized in the provided evidence.
Biological Activity
3-(2-Isopropylpiperazin-1-YL)propanoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound 3-(2-Isopropylpiperazin-1-YL)propanoic acid features a piperazine ring and a propanoic acid moiety, which contribute to its biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of 3-(2-Isopropylpiperazin-1-YL)propanoic acid is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. The piperazine ring can modulate the activity of these receptors, leading to therapeutic effects in neurological and psychiatric disorders. The propanoic acid group can participate in hydrogen bonding, enhancing binding affinity and specificity towards target proteins.
Antimicrobial Properties
Research indicates that 3-(2-Isopropylpiperazin-1-YL)propanoic acid exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Neurological Effects
The compound is under investigation for its potential use in treating neurological disorders. Studies suggest that it may have anxiolytic and antidepressant effects by modulating serotonin and dopamine receptors. This modulation can lead to improved mood and reduced anxiety levels in preclinical models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of 3-(2-Isopropylpiperazin-1-YL)propanoic acid against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial potential.
- Neurological Impact : In a rodent model of anxiety, administration of the compound resulted in a significant reduction in anxiety-like behavior as measured by the elevated plus maze test. The effects were comparable to those observed with established anxiolytic medications.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | |
| Neurological | Serotonin/Dopamine receptors | Anxiolytic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
